Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate
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Overview
Description
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is a complex organic compound with a molecular formula of C18H18BrN5O2. This compound is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is substituted with an amino group and a bromine atom. The compound also contains a benzyl carbamate moiety, which is linked to the imidazo[1,5-a]pyrazine ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then functionalized with an amino group and a bromine atom. The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate under specific reaction conditions.
For example, the synthesis might involve the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Functionalization: The imidazo[1,5-a]pyrazine core is then functionalized with an amino group and a bromine atom using suitable reagents and conditions.
Coupling with benzyl carbamate: The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound, such as nitro derivatives or amines.
Scientific Research Applications
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural uniqueness may confer distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H18BrN5O2 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C17H18BrN5O2/c1-11(9-21-17(24)25-10-12-5-3-2-4-6-12)16-22-14(18)13-15(19)20-7-8-23(13)16/h2-8,11H,9-10H2,1H3,(H2,19,20)(H,21,24) |
InChI Key |
UCKDKDQFXSHIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)C2=NC(=C3N2C=CN=C3N)Br |
Origin of Product |
United States |
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